
N-(3,4,5-trimethoxybenzyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4,5-trimethoxybenzyl)glycine, also known as TMB-4, is a synthetic compound that has gained significant attention in the scientific community for its potential use in various fields such as medicinal chemistry, pharmacology, and neuroscience. The compound is a derivative of glycine, an amino acid that plays a crucial role in the central nervous system. The synthesis of TMB-4 was first reported in 2006, and since then, numerous studies have been conducted to investigate its mechanism of action and potential applications.
Mechanism of Action
The mechanism of action of N-(3,4,5-trimethoxybenzyl)glycine is not fully understood, but it is believed to act as a modulator of the glutamatergic system. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its activity is regulated by various receptors and transporters. This compound has been shown to modulate the activity of these receptors and transporters, leading to an increase in glutamate release and an improvement in synaptic plasticity.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can protect neurons from oxidative stress and improve cell viability. In vivo studies have shown that this compound can improve cognitive function and memory retention in animal models. This compound has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(3,4,5-trimethoxybenzyl)glycine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily controlled. This compound is also stable and can be stored for extended periods. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on N-(3,4,5-trimethoxybenzyl)glycine. One area of interest is the development of this compound derivatives with improved properties, such as increased solubility and potency. Another area of interest is the investigation of this compound as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the glutamatergic system. Finally, the potential use of this compound in combination with other drugs or therapies should be investigated to determine if it can enhance their efficacy.
Synthesis Methods
The synthesis of N-(3,4,5-trimethoxybenzyl)glycine involves a multi-step process that requires the use of various reagents and solvents. The initial step involves the protection of the amino group of glycine using a benzyl group. This is followed by the introduction of three methoxy groups at the 3rd, 4th, and 5th positions of the benzyl ring using methoxylation reagents. The final step involves the removal of the benzyl group to yield this compound. The synthesis process has been optimized to improve yield and purity, and various modifications have been made to the process to produce this compound derivatives with different properties.
Scientific Research Applications
N-(3,4,5-trimethoxybenzyl)glycine has been extensively studied for its potential use in various scientific fields. In medicinal chemistry, this compound has been investigated for its ability to act as a neuroprotective agent and to improve cognitive function. In pharmacology, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In neuroscience, this compound has been investigated for its ability to modulate the activity of neurotransmitters and to regulate synaptic plasticity.
properties
Molecular Formula |
C12H17NO5 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-[(3,4,5-trimethoxyphenyl)methylamino]acetic acid |
InChI |
InChI=1S/C12H17NO5/c1-16-9-4-8(6-13-7-11(14)15)5-10(17-2)12(9)18-3/h4-5,13H,6-7H2,1-3H3,(H,14,15) |
InChI Key |
YVKIONKKSOFMJL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one](/img/structure/B259280.png)
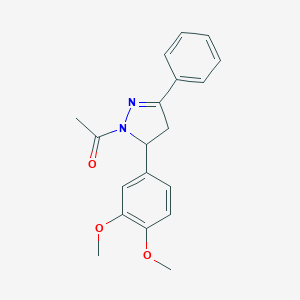
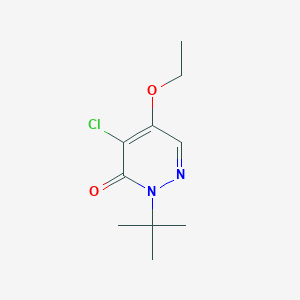
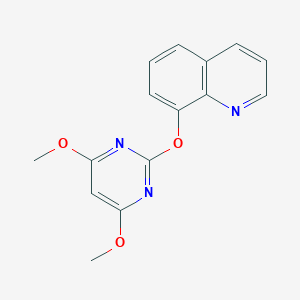
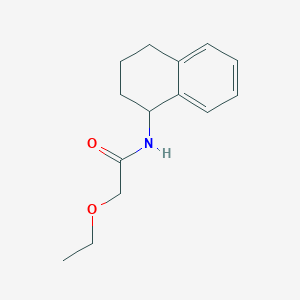


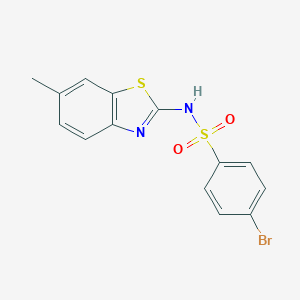


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)
![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)